molecular formula C24H18N2O2S B295601 2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295601
M. Wt: 398.5 g/mol
InChI Key: CLYHPDXFEYNQOQ-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or by modulating the expression of certain genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

Future research on 2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one should focus on further understanding its mechanism of action and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research should focus on improving the solubility of this compound and exploring its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported in the literature using various methods. One of the most common methods involves the condensation of 2-aminobenzimidazole with 2-(2-methylbenzyloxy)benzaldehyde and 2-aminothiazole in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{2-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

(2Z)-2-[[2-[(2-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H18N2O2S/c1-16-8-2-3-10-18(16)15-28-21-13-7-4-9-17(21)14-22-23(27)26-20-12-6-5-11-19(20)25-24(26)29-22/h2-14H,15H2,1H3/b22-14-

InChI Key

CLYHPDXFEYNQOQ-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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